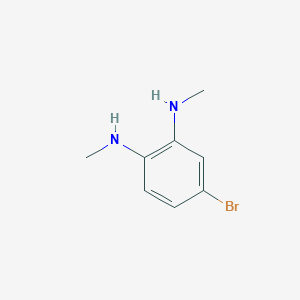
4-bromo-N1,N2-dimethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N1,N2-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, featuring a bromine atom and two methyl groups attached to the nitrogen atoms of the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with bromine and methylating agents. One common method includes the bromination of benzene-1,2-diamine followed by methylation using methyl iodide or dimethyl sulfate under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-bromo-N1,N2-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines. Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems. Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are typical examples.
Scientific Research Applications
4-bromo-N1,N2-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It serves as a building block in the manufacture of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
4-bromo-N1,N2-dimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-bromo-N1-methylbenzene-1,2-diamine: This compound has one less methyl group, affecting its reactivity and applications.
N1,N2-dimethylbenzene-1,2-diamine: Lacks the bromine atom, leading to different chemical properties and uses.
4-bromo-1,2-dimethylbenzene: Similar structure but lacks the amino groups, resulting in different reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both bromine and dimethyl groups.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-1-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10-11H,1-2H3 |
InChI Key |
MDTGPLHUNJSZDL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















